molecular formula C14H12N2O B14729732 2-Ethoxyphenazine CAS No. 6479-94-3

2-Ethoxyphenazine

Cat. No.: B14729732
CAS No.: 6479-94-3
M. Wt: 224.26 g/mol
InChI Key: QEENIBRFKZMESS-UHFFFAOYSA-N
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Description

2-Ethoxyphenazine is a phenazine derivative characterized by an ethoxy (-OCH2CH3) substituent at the 2-position of the phenazine core. Phenazine itself (C12H8N2, CAS 92-82-0) is a heterocyclic aromatic compound with applications in diagnostics due to its redox-active properties .

Properties

CAS No.

6479-94-3

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-ethoxyphenazine

InChI

InChI=1S/C14H12N2O/c1-2-17-10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,2H2,1H3

InChI Key

QEENIBRFKZMESS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethoxyphenazine can be achieved through several methods. One common approach involves the condensation of 2-ethoxyaniline with o-phenylenediamine under oxidative conditions . This reaction typically requires a catalyst, such as palladium, and an oxidizing agent, like hydrogen peroxide. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures.

Industrial production methods for 2-Ethoxyphenazine often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

2-Ethoxyphenazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenazine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.

Scientific Research Applications

2-Ethoxyphenazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxyphenazine involves its interaction with cellular components. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell death. In cancer cells, it interferes with DNA synthesis and induces apoptosis . The molecular targets include topoisomerases and other enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Phenazine (Base Compound)
  • Structure : Aromatic bicyclic system with two nitrogen atoms.
  • Formula : C12H8N2.
  • Key Properties: Low water solubility, melting point 171–174°C, used in diagnostics .
  • Role of Substituents: Unsubstituted phenazine’s planar structure facilitates π-π stacking, critical for its diagnostic applications.
2-Ethoxyphenazine
  • Structure : Phenazine with an ethoxy group at the 2-position.
  • Hypothesized Properties :
    • Solubility : Reduced water solubility compared to phenazine due to increased hydrophobicity.
    • Melting Point : Likely lower than phenazine (ethoxy disrupts crystalline packing).
    • Applications : Enhanced lipophilicity could improve membrane permeability in biological systems, though specific uses require further study.
Ethoxysulfuron (2-Ethoxyphenyl Sulfamate)
  • Structure : Contains an ethoxyphenyl group linked to a sulfamate moiety (C13H15N5O7S).
  • Key Properties : Herbicidal activity via inhibition of acetolactate synthase in plants .
  • Comparison : Demonstrates how ethoxy groups on aromatic systems can confer bioactivity, though functionality depends on the broader molecular context.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Solubility Primary Use
Phenazine C12H8N2 180.21 Low in water Diagnostics
2-Ethoxyphenazine* C14H12N2O 224.26 Lower than phenazine Research/Diagnostics (inferred)
Ethoxysulfuron C13H15N5O7S 409.36 Moderate in water Herbicide

Key Research Findings and Challenges

Substituent Effects : Ethoxy groups increase lipophilicity, which can enhance bioavailability but reduce water solubility. This trade-off is critical in applications like drug design or agrochemicals.

Structural Specificity: The position of the ethoxy group (e.g., 2- vs. 1- or 4-substitution) significantly impacts molecular interactions.

Data Gaps : Direct experimental data on 2-Ethoxyphenazine’s synthesis, stability, and toxicity are absent in the provided evidence, necessitating further research.

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